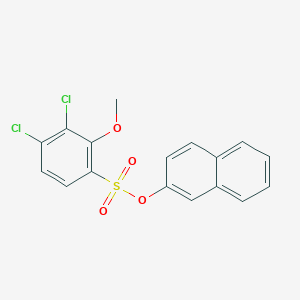

![molecular formula C9H12FN3O4S2 B2968910 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide CAS No. 2034589-78-9](/img/structure/B2968910.png)

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

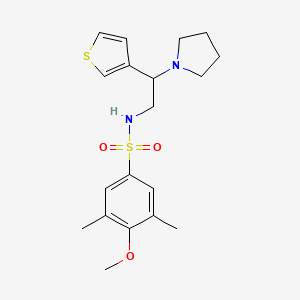

“N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide” is a chemical compound . Its molecular formula is C13H12FN3O3S2, with an average mass of 341.381 Da and a monoisotopic mass of 341.030396 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H12FN3O3S2 . The presence of fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms in addition to carbon © and hydrogen (H) suggests a complex structure with potential for various chemical interactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Its molecular formula is C13H12FN3O3S2, and it has an average mass of 341.381 Da and a monoisotopic mass of 341.030396 Da . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique

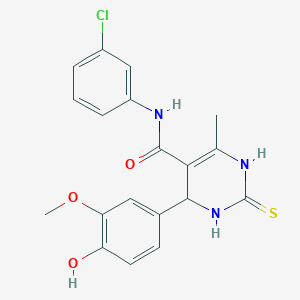

Antibacterial Agents

The structural modification of existing drug molecules is a common practice to develop new molecules with potential antimicrobial activity. The compound can be used as a scaffold for creating novel derivatives with enhanced antibacterial properties. For instance, N-substituted benzoxazole derivatives have shown significant antibacterial activity . By substituting different functional groups, such as amide or alkyl groups, the antimicrobial activity of these compounds can be improved.

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used in the treatment of Alzheimer’s disease . The compound’s structure could be modified to enhance its interaction with AChE, potentially leading to more effective treatments for Alzheimer’s.

Anticancer Activity

Isoxazole derivatives, which share a similar structural motif with the compound , have been found to exhibit anticancer activities . Research into the modification of this compound could lead to the development of new anticancer drugs, particularly if the modifications enhance its ability to target cancer cells.

Analgesic and Anticonvulsant

The isoxazole ring, a part of the compound’s structure, is associated with analgesic and anticonvulsant activities . This suggests that the compound could be a starting point for the synthesis of new pain relief and seizure control medications.

Antipsychotic Medications

The compound is structurally related to paliperidone, an antipsychotic medication. It could serve as an intermediate in the synthesis of new antipsychotic drugs that are more effective or have fewer side effects .

Serotonergic and Dopaminergic Receptor Affinity

Compounds with an isoxazole ring have shown affinity for serotonergic and dopaminergic receptors, which are targets for drugs treating various psychiatric disorders . The compound could be modified to enhance its affinity for these receptors, leading to new treatments for conditions like depression and schizophrenia.

Antiviral Agents

Nucleoside and nucleotide analogues are important in the treatment of viral diseases. The compound could be used to create modified nucleosides with potential antiviral activities, especially against diseases like HIV, HBV, and HCV .

Metabolic Regulation

The compound could be investigated for its potential effects on metabolic pathways. For example, AICAR is a nucleoside that activates AMPK, leading to a cascade of metabolic events. Derivatives of the compound could be synthesized to study their impact on metabolic regulation and potential anti-diabetic effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4S2/c1-12-8-4-6(10)7(11-18(3,14)15)5-9(8)13(2)19(12,16)17/h4-5,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYNWTJNHUQYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NS(=O)(=O)C)F)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)

![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)

![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)

![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)